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For Immediate Release

Shanghai, China – November 11, 2025 – New preclinical research highlights the potent efficacy

of sonrotoclax (BGB-11417), a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, in

overcoming resistance to the first-generation inhibitor, venetoclax. The studies demonstrate

that sonrotoclax exhibits significantly greater potency in inducing apoptosis and inhibiting

tumor growth in venetoclax-resistant hematological malignancy models, particularly those

harboring the BCL-2 G101V mutation. These findings position sonrotoclax as a promising

therapeutic option for patients who have relapsed or become refractory to venetoclax-based

therapies.

Venetoclax has transformed the treatment landscape for several hematologic cancers;

however, the emergence of resistance, often driven by mutations in the BCL-2 protein,

presents a significant clinical challenge. The G101V mutation, in particular, has been identified

as a key mechanism of acquired resistance, diminishing the binding affinity of venetoclax to

BCL-2 and thereby reducing its efficacy.[1][2]

Sonrotoclax, a highly selective and potent BCL-2 inhibitor, has been specifically designed to

address this unmet need. Preclinical data reveal that sonrotoclax binds to both wild-type and

G101V-mutant BCL-2 with substantially higher affinity than venetoclax.[1] This enhanced

binding translates to superior cytotoxic activity in venetoclax-resistant cell lines and more

profound tumor growth inhibition in xenograft models.[1][3]
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As a point of comparison, another next-generation BCL-2 inhibitor, lisaftoclax (APG-2575), has

also shown promise in the setting of venetoclax resistance. Clinical data from a Phase Ib/II

study of lisaftoclax in combination with azacitidine demonstrated a 31.8% overall response rate

in venetoclax-refractory patients with relapsed/refractory acute myeloid leukemia (AML) or

mixed phenotype acute leukemia (MPAL).[4]

This comparison guide provides a detailed overview of the preclinical data supporting the

efficacy of sonrotoclax in venetoclax-resistant primary samples, with comparative data for

lisaftoclax where available.

Comparative Efficacy of BCL-2 Inhibitors in
Venetoclax-Resistant Models
The following tables summarize the key quantitative data from preclinical studies, highlighting

the superior performance of sonrotoclax compared to venetoclax in models of venetoclax

resistance.

Compound Cell Line
BCL-2

Status
IC50 (nM)

Fold Change

vs.

Venetoclax

Citation

Sonrotoclax RS4;11 Wild-Type 3.9
8x more

potent
[1]

Venetoclax RS4;11 Wild-Type ~31.2 - [1]

Sonrotoclax
RS4;11

G101V KI

G101V

Mutant
- - [1]

Venetoclax
RS4;11

G101V KI

G101V

Mutant
- - [1]

Table 1: In Vitro Cell Viability. This table showcases the half-maximal inhibitory concentration

(IC50) of sonrotoclax and venetoclax in a wild-type BCL-2 leukemia cell line. Sonrotoclax
demonstrates significantly greater potency.
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Compound Target
Binding Affinity

(KD, nM)

Fold Change

vs. Venetoclax
Citation

Sonrotoclax BCL-2 Wild-Type - - [1]

Venetoclax BCL-2 Wild-Type 1.1 - [1]

Sonrotoclax
BCL-2 G101V

Mutant
0.24

120x stronger

binding
[1]

Venetoclax
BCL-2 G101V

Mutant
29 - [1]

Table 2: Binding Affinity to BCL-2. This table compares the binding affinities (dissociation

constant, KD) of sonrotoclax and venetoclax to both wild-type and the G101V mutant BCL-2

protein. Sonrotoclax maintains high affinity to the resistant mutant, while venetoclax's affinity is

significantly reduced.

Treatment Xenograft Model
Tumor Growth

Inhibition (%)
Citation

Sonrotoclax (10

mg/kg)
RS4;11 G101V 73 [1]

Venetoclax (100

mg/kg)
RS4;11 G101V 24 [1]

Table 3: In Vivo Antitumor Efficacy. This table presents the tumor growth inhibition observed in

a venetoclax-resistant (BCL-2 G101V) xenograft model. Sonrotoclax demonstrates

substantially greater in vivo efficacy compared to venetoclax.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in BCL-2-mediated

apoptosis and venetoclax resistance, as well as a typical experimental workflow for evaluating

the efficacy of BCL-2 inhibitors.
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Caption: BCL-2 mediated apoptosis and mechanisms of venetoclax resistance.
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Caption: Experimental workflow for evaluating Sonrotoclax efficacy.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay

(Promega).[1][3] Hematologic cancer cell lines were seeded in 96-well plates and treated with
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serial dilutions of sonrotoclax or venetoclax for 48-72 hours. After incubation, CellTiter-Glo®

reagent was added to each well, and luminescence was measured using a plate reader. The

half-maximal inhibitory concentration (IC50) values were calculated from the dose-response

curves.

Apoptosis Assay
Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences)

or by measuring caspase-3/7 activity with the Caspase-Glo® 3/7 Assay (Promega).[1] For

Annexin V staining, cells were treated with the indicated compounds for 24-48 hours, washed,

and then stained with FITC Annexin V and propidium iodide (PI). The percentage of apoptotic

cells (Annexin V-positive) was determined by flow cytometry. For caspase activity, treated cells

were lysed, and the luminescent signal proportional to caspase-3/7 activity was measured.

Surface Plasmon Resonance (SPR) Binding Assay
The binding affinities of sonrotoclax and venetoclax to wild-type and mutant BCL-2 proteins

were determined using a Biacore T200 instrument.[1] Recombinant BCL-2 proteins were

immobilized on a CM5 sensor chip. A series of concentrations of sonrotoclax or venetoclax

were injected over the chip surface, and the binding kinetics were monitored. The dissociation

constant (KD) was calculated from the association and dissociation rates.

In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines.[1][3] For the

RS4;11 G101V xenograft model, immunodeficient mice were subcutaneously inoculated with

RS4;11 cells engineered to express the BCL-2 G101V mutation. Once tumors reached a

palpable size, mice were randomized into treatment groups and orally administered with

vehicle, sonrotoclax, or venetoclax daily. Tumor volume was measured regularly, and tumor

growth inhibition was calculated at the end of the study.

Conclusion
The preclinical data strongly support the potential of sonrotoclax as a highly effective

therapeutic agent for patients with hematological malignancies who have developed resistance

to venetoclax, particularly those with the BCL-2 G101V mutation. Its superior binding affinity
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and potent in vitro and in vivo activity highlight its promise as a next-generation BCL-2 inhibitor.

Further clinical investigation of sonrotoclax in this patient population is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in
preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

2. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]

3. researchgate.net [researchgate.net]

4. New BCL-2 Drug Shows Breakthrough Results in Resistant Blood Cancer Patients | AAPG
Stock News [stocktitan.net]

To cite this document: BenchChem. [Sonrotoclax Demonstrates Superior Efficacy in
Overcoming Venetoclax Resistance in Preclinical Models]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12400364#sonrotoclax-efficacy-
in-venetoclax-resistant-primary-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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